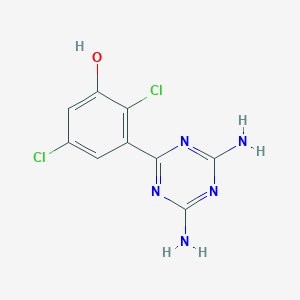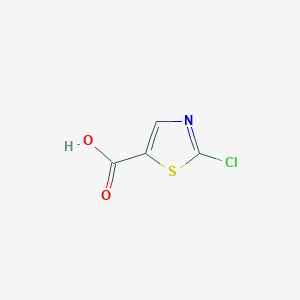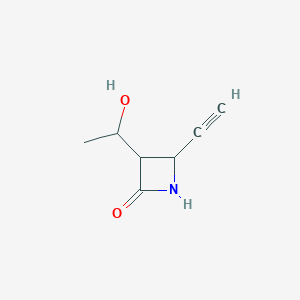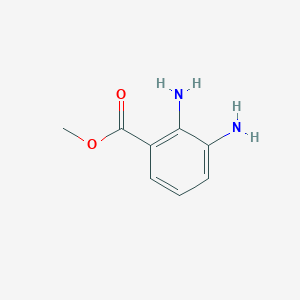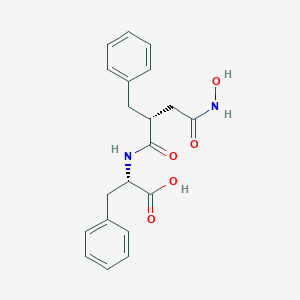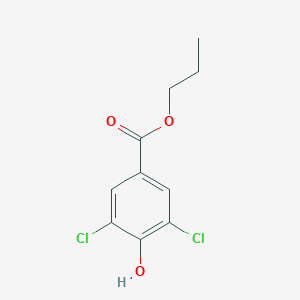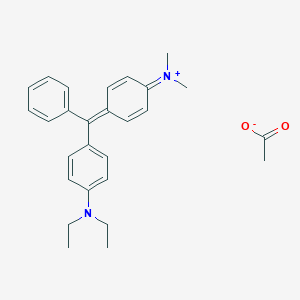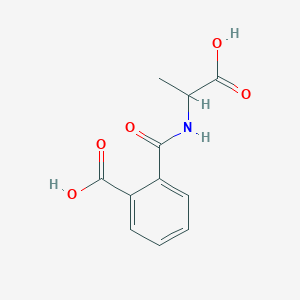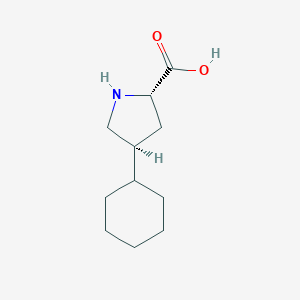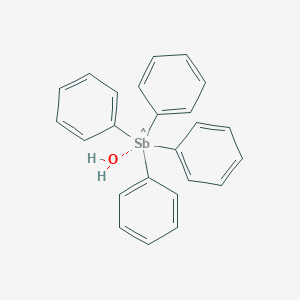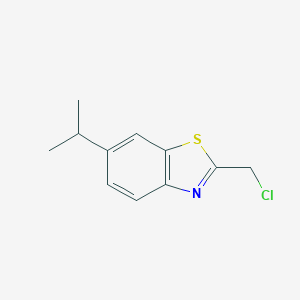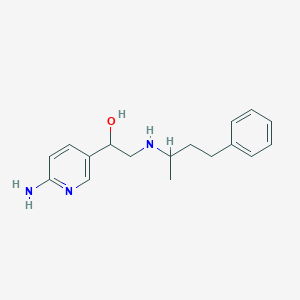![molecular formula C20H10AlN2O8S2+ B012042 Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate) CAS No. 19795-24-5](/img/structure/B12042.png)
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate), also known as Alizarin Red S (ARS), is a synthetic dye commonly used in biochemistry and molecular biology research. The compound is a red-orange powder that is soluble in water and ethanol. ARS is an important tool in the study of calcium deposits and is often used to stain bone tissue and mineralized structures.
作用機序
ARS binds to calcium ions via a chelation mechanism, forming a complex that produces a red-orange color. The binding of ARS to calcium ions is pH-dependent and is optimal at a pH of 4.1-5.0. The complex formed between ARS and calcium ions is stable and can be used for quantitative analysis.
生化学的および生理学的効果
ARS has no known biochemical or physiological effects on living organisms. The compound is not toxic and is considered safe for use in laboratory experiments.
実験室実験の利点と制限
ARS is a widely used calcium indicator that has several advantages for laboratory experiments. The compound is relatively inexpensive, easy to use, and produces a stable complex with calcium ions. However, ARS has several limitations that should be considered when designing experiments. The compound is pH-dependent and is only optimal for calcium detection at a pH of 4.1-5.0. ARS is also not suitable for use in living organisms as it cannot penetrate cell membranes.
将来の方向性
There are several future directions for the use of ARS in scientific research. One area of interest is the development of new calcium indicators that are more sensitive and specific than ARS. Another area of interest is the use of ARS in the detection of calcium deposits in diseases such as osteoporosis and atherosclerosis. Additionally, ARS may have applications in the detection of calcium in geological samples and in the development of new materials.
合成法
ARS can be synthesized by reacting 1,2-dihydroxyanthraquinone with 2,4-dihydroxybenzenesulfonic acid in the presence of aluminum ions. The resulting compound is purified by recrystallization and is typically obtained as a sodium salt.
科学的研究の応用
ARS is commonly used in scientific research as a calcium indicator. The compound binds to calcium ions, forming a complex that produces a red-orange color. This property makes ARS a useful tool for the detection of calcium deposits in tissues and cells. ARS is also used to stain mineralized structures in bone tissue and to detect calcium in cell cultures.
特性
CAS番号 |
19795-24-5 |
|---|---|
製品名 |
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate) |
分子式 |
C20H10AlN2O8S2+ |
分子量 |
472.5 g/mol |
IUPAC名 |
7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2,9-disulfonic acid |
InChI |
InChI=1S/C20H12N2O8S2/c23-19-11-5-9(31(25,26)27)1-3-15(11)21-17-7-14-18(8-13(17)19)22-16-4-2-10(32(28,29)30)6-12(16)20(14)24/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30) |
InChIキー |
MFRFEKWCLAAHPL-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)O |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



